3-Biphenylamine, 4'-nitro-

Description

BenchChem offers high-quality 3-Biphenylamine, 4'-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Biphenylamine, 4'-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

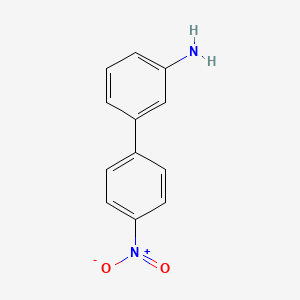

Structure

2D Structure

3D Structure

Properties

CAS No. |

53059-29-3 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H,13H2 |

InChI Key |

IOKXTTPVYZCVCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization of Substituted Biphenylamine Derivatives in Contemporary Chemical Science

Biphenyls, hydrocarbons consisting of two benzene (B151609) rings linked by a single carbon-carbon bond, serve as fundamental backbones in organic chemistry. rsc.orguhmreactiondynamics.org While the parent biphenyl (B1667301) molecule is relatively inert, the introduction of functional groups onto the rings—creating substituted biphenyls—unlocks a vast landscape of chemical reactivity and application. researchgate.net These derivatives are pivotal intermediates in the synthesis of a wide array of products, including pharmaceuticals, agricultural chemicals, and advanced materials such as fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgajgreenchem.com

Within this broad class, substituted biphenylamine derivatives are particularly noteworthy. The presence of an amino group provides a reactive site for further chemical modifications and often imparts specific biological activities. rsc.orgontosight.ai Consequently, biphenylamine scaffolds are integral to many compounds with demonstrated pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antihypertensive agents. researchgate.netajgreenchem.comontosight.ai The strategic placement of substituents on the biphenylamine core is a key focus in medicinal chemistry, as it allows for the fine-tuning of a molecule's interaction with biological targets. ontosight.ai

Strategic Importance of Nitro Substituted Aromatic Compounds in Synthetic and Material Science

Nitro-substituted aromatic compounds are a cornerstone of modern chemical manufacturing and research. nih.govtaylorandfrancis.com Characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, these molecules are valued for their unique reactivity and the versatile chemistry they enable. numberanalytics.commdpi.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the electronic character of the aromatic system. numberanalytics.comwikipedia.org This electronic modification deactivates the ring towards electrophilic substitution, guiding reactions to specific positions, and facilitates nucleophilic aromatic substitution, a powerful tool for building complex molecules. nih.govwikipedia.org

This reactivity makes nitro-aromatics indispensable precursors and intermediates in numerous industrial syntheses. nih.govnumberanalytics.com They are foundational in the production of:

Pharmaceuticals: Serving as starting materials for various drugs, including antibiotics and anti-inflammatory agents. nih.govnumberanalytics.com

Dyes and Pigments: The electronic properties of the nitro group contribute to the color of many organic colorants. numberanalytics.commdpi.com

Polymers and Specialty Chemicals: Used in the synthesis of high-performance polymers and other custom chemicals. nih.gov

Agrochemicals: They are intermediates in the creation of pesticides and herbicides. nih.govnumberanalytics.com

Explosives: The nitro group is a common explosophore, a functional group that confers explosive properties to a molecule. wikipedia.org

Beyond their role as synthetic intermediates, the unique electronic and optical properties of nitro-aromatic compounds make them valuable in materials science for developing new functional materials. mdpi.com

Rationale for Dedicated Research on 3 Biphenylamine, 4 Nitro

The specific chemical structure of 3-Biphenylamine, 4'-nitro- provides a compelling rationale for its dedicated study. This molecule, with the chemical formula C₁₂H₁₀N₂O₂, uniquely combines the structural features of a substituted biphenylamine and a nitro-aromatic compound. ontosight.ai

Key Structural Features and Properties of 3-Biphenylamine, 4'-nitro-

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [1,1'-Biphenyl]-3-amine, 4'-nitro- | bldpharm.com |

| Molecular Formula | C₁₂H₁₀N₂O₂ | ontosight.ai |

| CAS Number | 53059-29-3 | bldpharm.com |

| Structure | A biphenyl (B1667301) backbone with an amino group (-NH₂) at the 3-position and a nitro group (-NO₂) at the 4'-position. | ontosight.ai |

The rationale for its investigation stems from the synthetic versatility endowed by its two distinct functional groups:

The Amino Group (-NH₂): Located at the 3-position, this group serves as a nucleophilic handle, allowing for a range of chemical transformations such as acylation, alkylation, and diazotization, which can be used to link the biphenyl core to other molecular fragments.

The Nitro Group (-NO₂): Positioned on the second ring at the 4'-position, this group can be readily reduced to an amino group, providing another reactive site. taylorandfrancis.com This conversion opens up pathways to create di-amino biphenyl derivatives or other complex heterocyclic structures.

This dual functionality makes 3-Biphenylamine, 4'-nitro- a highly valuable intermediate. It has been identified as a potential building block in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai Furthermore, derivatives of this compound have been explored for a variety of potential biological activities, including anticancer and anti-inflammatory properties. ontosight.ai Research into this specific molecule allows chemists to explore how the interplay between the electron-donating amine and the electron-withdrawing nitro group across the biphenyl system influences reactivity and the properties of resulting larger molecules.

Overview of Current Research Landscape and Identified Knowledge Gaps

Classical Synthetic Routes and Their Mechanistic Underpinnings for Biphenylamine Core Formation

Traditional methods for constructing the biphenylamine framework have long relied on coupling reactions that, while foundational, often require harsh conditions.

Two of the most prominent classical strategies for forming the core structure of biphenylamines are the Ullmann condensation and the Suzuki-Miyaura coupling.

The Ullmann condensation , named after Fritz Ullmann, traditionally involves a copper-promoted reaction to form C-C, C-O, C-S, or C-N bonds. wikipedia.org For the synthesis of a diarylamine scaffold like that in 3-Biphenylamine, 4'-nitro-, the relevant variant is the Goldberg reaction, which specifically forms a C-N bond between an aryl halide and an amine. wikipedia.org This reaction typically requires stoichiometric amounts of copper powder or copper salts, high-boiling polar solvents (like nitrobenzene (B124822) or N-methylpyrrolidone), and high temperatures, often exceeding 200°C. wikipedia.org The aryl halide is usually activated by electron-withdrawing groups, which facilitates the nucleophilic substitution. For instance, 3-bromoaniline (B18343) could be coupled with 1-iodo-4-nitrobenzene (B147127) in the presence of a copper catalyst to form the target diarylamine linkage.

The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, has become one of the most important methods for creating C-C bonds, particularly for biaryl synthesis. gre.ac.uk This palladium-catalyzed cross-coupling reaction joins an arylboronic acid (or its ester) with an aryl halide or triflate. gre.ac.ukthieme-connect.com To synthesize the 3-amino-4'-nitrobiphenyl core, one could couple 3-aminophenylboronic acid with 1-bromo-4-nitrobenzene, or conversely, 3-bromonitrobenzene with 4-aminophenylboronic acid followed by subsequent functional group transformations. The Suzuki-Miyaura reaction is highly valued for the commercial availability and stability of many arylboronic acids, which are generally non-hazardous and tolerant of air and moisture. thieme-connect.com

| Feature | Ullmann Condensation (Goldberg Reaction) | Suzuki-Miyaura Coupling |

| Bond Formed | C(aryl)-N(amine) | C(aryl)-C(aryl) |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic amounts) |

| Reactants | Aryl Halide + Amine | Aryl Halide/Triflate + Arylboronic Acid/Ester |

| Typical Conditions | High temperatures (>200°C), polar solvents | Milder temperatures, various solvents |

| Key Advantage | Direct formation of the C-N diarylamine bond | High functional group tolerance, wide substrate scope |

| Reference | wikipedia.org | gre.ac.ukthieme-connect.com |

The introduction of the nitro (NO₂) and amino (NH₂) groups requires careful consideration of regioselectivity.

Regioselective Nitration: The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. However, directing this substitution to a specific position on a biphenyl (B1667301) ring can be challenging. frontiersin.org The existing substituent on the ring dictates the position of the incoming nitro group. For example, nitrating 3-aminobiphenyl (B1205854) would likely lead to nitration ortho and para to the activating amino group, making the synthesis of the 4'-nitro isomer difficult without protecting group strategies. A more controlled approach involves nitrating a biphenyl precursor that directs the substitution to the desired 4'-position. Alternatively, modern methods using milder nitrating agents have been developed to improve regioselectivity and functional group compatibility. ingentaconnect.com

Amine Functionalization: The amino group is most commonly introduced by the reduction of a corresponding nitro group. This is a highly reliable and efficient transformation. For instance, if 4,3'-dinitrobiphenyl were synthesized, one could selectively reduce the nitro group at the 3-position to an amine, although achieving such selectivity can be difficult. A more common strategy is to synthesize a nitrobiphenyl intermediate (e.g., 3-bromo-4'-nitrobiphenyl) and then perform a coupling reaction to introduce the amine or a precursor, or to reduce a nitro group that was part of one of the starting materials. The reduction of nitroarenes to valuable anilines can be achieved using various reagents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation agents like ammonium (B1175870) formate. acs.orgbg.ac.rs

Advanced Catalytic Systems for Enhanced Synthesis of 3-Biphenylamine, 4'-nitro-

Modern organic synthesis has seen the development of highly efficient catalytic systems that overcome many of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.

Palladium catalysis is at the forefront of modern cross-coupling chemistry. For the synthesis of 3-Biphenylamine, 4'-nitro-, two key palladium-catalyzed reactions are particularly relevant: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction , as mentioned earlier, is a powerful tool for C-C bond formation. gre.ac.uk Advanced palladium catalysts, often featuring sophisticated phosphine (B1218219) ligands, allow the coupling of even challenging substrates like aryl chlorides at low catalyst loadings. thieme-connect.comsci-hub.se A plausible route to the target molecule would be the Suzuki coupling of (3-aminophenyl)boronic acid and 1-chloro-4-nitrobenzene. The use of an electron-withdrawing group (like the nitro group) on the aryl chloride facilitates the crucial oxidative addition step in the catalytic cycle. sci-hub.se

The Buchwald-Hartwig amination is the palladium-catalyzed equivalent of the Goldberg reaction, forming a C-N bond between an aryl halide/triflate and an amine. thieme-connect.com This reaction has largely supplanted the classical Ullmann amination due to its much milder conditions, broader substrate scope, and higher yields. nih.gov One could synthesize 3-Biphenylamine, 4'-nitro- by coupling 3-bromoaniline with 4-nitrophenylboronic acid in a Suzuki reaction first, or by directly coupling 3-halobiphenyl with an ammonia (B1221849) equivalent in a Buchwald-Hartwig reaction. The development of specialized ligands has been crucial to the success of this reaction. nih.gov

| Reaction | Reactants | Catalyst System Example | Key Feature | Reference |

| Suzuki-Miyaura | 1-bromo-4-nitrobenzene + Phenylboronic acid | Pd/BNC (Palladium on Bacterial Nanocellulose) | Heterogeneous catalysis in water, reusable catalyst. | bg.ac.rs |

| Suzuki-Miyaura | o-chloronitrobenzene + (3,4,5-trifluorophenyl)boronic acid | Pd(PPh₃)₄ / PCy₃·HBF₄ | Low catalyst loading for industrial-scale synthesis. | sci-hub.se |

| Buchwald-Hartwig Amination | Aryl Halides + Lithium bis(trimethylsilyl)amide | Pd(dba)₂ / P(t-Bu)₃ | Uses an ammonia equivalent to form primary anilines. | nih.gov |

| Sequential Catalysis | Aryl Halide + Alkyne + Hydroxylamine (B1172632) + Boronic Acid | Pd(PPh₃)₂Cl₂ / CuI | Four-component synthesis where the Pd catalyst is used for two different coupling steps (Sonogashira and Suzuki) in one pot. | mdpi.com |

Driven by the high cost and potential toxicity of palladium, significant research has focused on using more earth-abundant and less expensive metals like nickel and copper.

Nickel Catalysis: Nickel complexes have emerged as powerful catalysts for cross-coupling reactions, particularly for activating less reactive but more economical aryl chlorides. thieme-connect.comnih.gov Nickel-catalyzed amination of aryl chlorides provides a cost-effective alternative to palladium-based systems and is tolerant of various functional groups and heterocycles. acs.org Furthermore, nickel can catalyze the homocoupling of aryl halides to produce symmetric biphenyls, a reaction first noted by Semmelhack using stoichiometric Ni(0)(COD)₂. nih.gov

Copper Catalysis: While copper is the classic metal for the Ullmann reaction, modern research has revitalized its use by developing catalytic systems that operate under much milder conditions. wikipedia.org Ligand-assisted copper catalysis now allows for the efficient coupling of aryl halides with amines (Ullmann-type C-N coupling) and the nitration of arylboronic acids or aryl halides using nitrite (B80452) salts as the nitro source, avoiding harsh acidic conditions. ingentaconnect.comelsevierpure.comresearchgate.net This provides a practical and efficient method for synthesizing nitroaromatics under neutral conditions. elsevierpure.com Copper nanoparticles have also been shown to be highly effective for the chemoselective reduction of aromatic nitro groups to amines, tolerating other reducible groups like halides and esters. acs.org

The success of modern transition-metal catalysis is inextricably linked to the development of sophisticated ligands. A ligand coordinates to the metal center, modifying its steric and electronic properties to enhance stability, activity, and selectivity. nih.gov

For palladium- and nickel-catalyzed cross-couplings, the evolution from simple triphenylphosphine (B44618) (PPh₃) ligands to more advanced systems was a critical breakthrough. nih.gov Key developments include:

Bulky, Electron-Rich Phosphines: Ligands developed by research groups like Buchwald's, such as dialkylbiarylphosphines, are designed to be sterically demanding. nih.govconicet.gov.ar This bulkiness promotes the formation of highly reactive, low-coordinate monoligated palladium(0) species, which are key to efficient catalytic cycles, especially for activating stubborn substrates like aryl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a major class of ligands for cross-coupling. nih.gov They are typically strong sigma-donors, forming very stable bonds with the metal center, which can lead to highly robust and active catalysts. Their steric properties can also be readily tuned. nih.gov

The rational design of these ligands allows chemists to fine-tune the catalyst's performance, enabling difficult transformations, lowering catalyst loadings, and achieving high selectivity in the synthesis of complex molecules like 3-Biphenylamine, 4'-nitro-. nih.govconicet.gov.ar

Green Chemistry Principles in the Synthesis of 3-Biphenylamine, 4'-nitro-

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. um-palembang.ac.id Key aspects include the use of safer solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents. um-palembang.ac.idskpharmteco.com

The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental concerns. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

Aqueous Micellar Catalysis: This technique utilizes surfactants to create micelles in water, providing a nonpolar microenvironment for reactions to occur, thus minimizing the need for organic solvents. This approach has been suggested for the synthesis of related compounds like 3-Methyl-4-nitrobiphenyl.

Aqueous Flow Catalysis: The reduction of nitroaromatic compounds to their corresponding amines has been successfully demonstrated in aqueous flow systems at room temperature and ambient pressure. researchgate.net A catalyst, such as palladium supported on glass wool, can be used with a reducing agent like sodium borohydride (B1222165) in water. researchgate.net This method offers high conversion rates and catalyst reusability. researchgate.net

Electrochemical Synthesis: Electrochemical methods can provide an environmentally friendly alternative to traditional synthesis. For example, the electrochemical oxidation of 4-aminodiphenylamine in an aqueous solution in the presence of arylsulfinic acids has been used to synthesize 4-amino-3-(phenylsulfonyl)diphenylamine derivatives without the need for toxic reagents and solvents. rsc.org

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. greenchemistry-toolkit.org Rearrangement reactions are often considered highly atom-economical as they minimize synthetic steps and waste generation. researchgate.net

The Suzuki-Miyaura coupling, while a powerful tool, can have a lower atom economy if the catalyst loading is high or if byproducts are formed. sci-hub.se Optimizing reaction conditions, such as catalyst choice and concentration, temperature, and reaction time, is crucial for maximizing reaction efficiency. For example, in the synthesis of a key intermediate for the fungicide Fluxapyroxad, researchers focused on using low palladium catalyst loading to improve the economic and environmental profile of the Suzuki-Miyaura coupling step. sci-hub.se

| Reaction Type | Key Features for High Atom Economy | Reference |

| Rearrangement Reactions | Minimize synthetic steps, reduce waste from reagents/solvents, prevent byproduct formation. | researchgate.net |

| Catalytic Reactions | Use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste. | um-palembang.ac.idskpharmteco.com |

Biocatalysis and photoredox catalysis are emerging as powerful tools in green chemistry, offering highly selective and efficient transformations under mild conditions.

Biocatalysis: Enzymes can be used to catalyze a wide range of chemical reactions with high specificity, often in aqueous environments. ucl.ac.uk For example, monoamine oxidase (MAO-N) has been used for the synthesis of quinoline (B57606) derivatives from tetrahydroquinolines. acs.org While direct biocatalytic synthesis of 3-Biphenylamine, 4'-nitro- is not explicitly detailed, the principles of biocatalysis could be applied to its derivatization.

Photoredox Catalysis: This strategy uses light to initiate chemical reactions via single-electron transfer processes. nih.gov It has been employed for a variety of transformations, including the synthesis of bis(indolyl)methanes from bromonitroalkanes. rsc.org Photoredox catalysis can often be conducted at room temperature and can enable unique reaction pathways that are difficult to achieve with traditional methods. core.ac.uk The use of organic dyes as photocatalysts is also a growing area of research. nih.gov

Purification and Isolation Methodologies for High-Purity 3-Biphenylamine, 4'-nitro-

Achieving high purity of the final product is critical, especially for applications in pharmaceuticals and materials science.

Chromatography is a fundamental technique for purifying chemical compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing and purifying nitroaromatic compounds. sielc.com For compounds like [1,1'-Biphenyl]-4-amine, 3-nitro-, a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be used with a C18 or biphenyl stationary phase. sielc.comchromatographyonline.com Biphenyl stationary phases can offer alternative selectivity compared to traditional C18 columns, particularly for aromatic compounds. chromatographyonline.com

Column Chromatography: Silica (B1680970) gel column chromatography is widely used for the purification of synthetic products. For example, derivatives of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acids have been purified using column chromatography with an ethyl acetate (B1210297)/petroleum ether solvent system. ajgreenchem.com Similarly, 4,4'-Dinitro-2-biphenylamine can be purified using silica gel with a hexane (B92381)/ethyl acetate mobile phase.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis of [1,1'-Biphenyl]-4-amine, 3-nitro- | sielc.com |

| Reverse-Phase HPLC | Biphenyl | Acetonitrile/Water or Methanol/Water | Separation of substituted benzenes | chromatographyonline.com |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (7:3) | Purification of 4,4'-Dinitro-2-biphenylamine | |

| Column Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether | Purification of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives | ajgreenchem.com |

Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out while impurities remain in the solution.

The choice of solvent is crucial for effective recrystallization. For example, 2-Methyl-4'-nitrobiphenyl can be recrystallized from hexane and then ethanol (B145695) to yield light-yellow needles. orgsyn.org In another instance, 4,4'-dinitrodiphenylamine was recrystallized from acetone (B3395972) and ethanol. dtic.mil The purity of the final product is often confirmed by its melting point and analytical techniques like HPLC and NMR.

Spectroscopic Probes for Molecular Architecture and Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the isomeric purity and delineating the precise chemical environment of each hydrogen and carbon atom in the molecule. While specific spectral data for 3-Biphenylamine, 4'-nitro- is not widely published, its expected NMR spectrum can be accurately predicted by analyzing data from its isomers, such as 4-Amino-4'-nitrobiphenyl and 3-Nitro-4-biphenylamine. nih.govsielc.com

In ¹H NMR spectroscopy, the protons on the two aromatic rings would appear as a series of complex multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the ring bearing the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to those on the amine-substituted ring. Specifically, the protons ortho to the nitro group would show the largest downfield shift. chemicalbook.comrsc.org The amino group's protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms directly attached to the nitro and amino groups, as well as the ipso-carbons of the biphenyl linkage, are particularly informative. The carbon bearing the nitro group (C-4') would be significantly deshielded. Conversely, the carbon attached to the amino group (C-3) would be shielded relative to an unsubstituted benzene (B151609) ring. The dihedral angle between the two phenyl rings, a key stereochemical feature, also influences the chemical shifts, particularly of the ipso-carbons.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Protons on nitro-substituted ring | ~7.7 - 8.4 | Protons ortho to -NO₂ are most deshielded. |

| Protons on amino-substituted ring | ~6.7 - 7.5 | Protons are generally more shielded due to the -NH₂ group. | |

| -NH₂ | ~3.5 - 5.0 | Broad singlet, position is solvent and concentration dependent. | |

| ¹³C | C-4' (attached to -NO₂) | ~147 - 149 | Strongly deshielded by the nitro group. |

| C-3 (attached to -NH₂) | ~146 - 148 | Deshielded, but less so than the nitro-substituted carbon. | |

| Other aromatic carbons | ~115 - 140 | Shifts are influenced by the position relative to the substituents. |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of 3-Biphenylamine, 4'-nitro- is dominated by the characteristic vibrations of its functional groups.

N-H Vibrations : The amino group typically displays two distinct bands for asymmetric and symmetric N-H stretching in the region of 3300-3500 cm⁻¹. The presence of intermolecular hydrogen bonding, where the -NH₂ group acts as a donor to the oxygen of a nitro group on an adjacent molecule, would cause these bands to broaden and shift to lower wavenumbers. ukaazpublications.com

NO₂ Vibrations : The nitro group exhibits two strong, characteristic stretching bands: an asymmetric stretch (ν_as) around 1500-1530 cm⁻¹ and a symmetric stretch (ν_s) near 1340-1350 cm⁻¹. These are among the most intense and easily identifiable peaks in the spectrum.

Aromatic Vibrations : C-H stretching vibrations on the aromatic rings appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| C=C Ring Stretch | Aryl | 1450 - 1600 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1530 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1340 - 1350 |

| C-N Stretch | Aryl-Amine | 1250 - 1360 |

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the biphenyl framework.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of 3-Biphenylamine, 4'-nitro- is characterized by the presence of an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the same conjugated biphenyl system. This "push-pull" configuration gives rise to a significant intramolecular charge transfer (ICT) transition.

This ICT band is typically observed at a long wavelength (low energy) and is responsible for the compound's color. The absorption maximum (λ_max) of this band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment, is stabilized more than the ground state. This leads to a red shift (bathochromic shift) in the absorption maximum. Studies on analogous molecules like 4-N,N-Dimethylamino-4'-nitrobiphenyl have shown large Stokes shifts and significant solvatochromic shifts depending on solvent polarity. researchgate.net Shorter wavelength absorptions corresponding to localized π→π* transitions within the individual phenyl rings are also expected. rsc.org

Mass spectrometry (MS) provides data on the molecule's mass and its fragmentation pattern upon ionization, which helps confirm the molecular weight and structural features.

For 3-Biphenylamine, 4'-nitro-, the molecular formula is C₁₂H₁₀N₂O₂, corresponding to a molecular weight of 214.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 214. nih.govnist.gov The fragmentation pattern would likely proceed through characteristic losses of the nitro group functionalities.

Key expected fragments include:

[M - O]⁺ : Loss of an oxygen atom (m/z 198).

[M - NO]⁺ : Loss of nitric oxide (m/z 184).

[M - NO₂]⁺ : Loss of the entire nitro group, which is often a major fragment (m/z 168). nih.gov This fragment corresponds to an aminobiphenyl radical cation.

Further fragmentation of the biphenyl backbone can lead to smaller charged species.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 214 | [C₁₂H₁₀N₂O₂]⁺ (Molecular Ion, [M]⁺) |

| 184 | [M - NO]⁺ |

| 168 | [M - NO₂]⁺ |

| 167 | [C₁₂H₉N]⁺ (Loss of NO₂ and H) |

X-ray Crystallography and Solid-State Structural Investigations

Biphenyl derivatives are rarely planar in the solid state due to steric hindrance between the ortho-hydrogens on the two rings. For 4'-Nitro-2-biphenylamine, the dihedral angle between the phenyl rings is reported to be 54.7°. iucr.org A similar non-planar conformation is expected for 3-Biphenylamine, 4'-nitro-. The nitro group itself is often slightly twisted out of the plane of the phenyl ring to which it is attached. nih.goviucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Dihedral Angle (between phenyl rings) | 54.7 (6)° |

| Dihedral Angle (nitro group to ring) | 7.1 (6)° |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 3-Biphenylamine, 4'-nitro-, the most significant of these are expected to be hydrogen bonds.

N-H···O Hydrogen Bonds : The primary interaction dictating the crystal packing is the hydrogen bond formed between the amine (-NH₂) group of one molecule and one of the oxygen atoms of the nitro (-NO₂) group of a neighboring molecule. nih.govresearchgate.net This strong directional interaction often leads to the formation of infinite chains or specific dimeric motifs within the crystal. For instance, in 4,4′-dinitro-[1,1′-biphenyl]-2-amine, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate through the crystal. nih.govresearchgate.net

C-H···O/N Interactions : Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H donors and the oxygen or nitrogen atoms as acceptors, further stabilize the crystal packing, creating a robust three-dimensional supramolecular architecture. researchgate.net

Polymorphism and Anisotropic Behavior Studies in Crystalline 3-Biphenylamine, 4'-nitro-

Polymorphism, the ability of a compound to crystallize in multiple distinct packing arrangements, is a critical area of study in materials science, significantly impacting physical properties like solubility and stability. umn.eduacs.org For 3-Biphenylamine, 4'-nitro-, specific experimental studies on its polymorphic forms are not extensively documented in publicly available literature. However, the behavior of related nitroaromatic and biphenyl compounds allows for informed predictions.

Compounds with functional groups capable of forming strong directional interactions, such as the amine (-NH₂) and nitro (-NO₂) groups present in this molecule, are prone to polymorphism. nih.gov The amine group can act as a hydrogen bond donor, while the nitro group's oxygen atoms are effective hydrogen bond acceptors. This donor-acceptor capability, combined with potential π-π stacking interactions between the biphenyl rings, creates a landscape where multiple, energetically similar crystal packing motifs can exist. For instance, studies on 3-nitro-1,2,4-triazole (B13798) show it crystallizes in two different polymorphic forms, a tetragonal and a monoclinic system, with one form irreversibly converting to the other upon heating. nih.gov Similarly, alkyl-derivatized azo dyes containing phenyl groups exhibit complex thermal behaviors, including cold crystallization and polymorphism, influenced by the flexibility of the molecule. acs.org

Anisotropic behavior refers to the directional dependence of physical properties within a crystal. In the context of 3-Biphenylamine, 4'-nitro-, this would be pronounced due to the molecule's rigid, elongated biphenyl core and the specific orientation of intermolecular interactions like hydrogen bonds. The alignment of the molecules in the crystal lattice would lead to directionally dependent properties such as refractive index, thermal expansion, and mechanical strength. The layered or herringbone packing typical of aromatic compounds would likely result in significant anisotropy.

Co-crystallization and Supramolecular Assembly Strategies

Co-crystallization is a powerful strategy in crystal engineering to create multicomponent solid forms with tailored properties. oup.comnih.govrsc.org The functional groups of 3-Biphenylamine, 4'-nitro- make it a prime candidate for forming co-crystals. Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined architectures. nih.govacs.org

The primary interaction for this molecule in forming co-crystals would be hydrogen bonding. The amine group can form robust hydrogen bonds with co-formers containing acceptor groups, such as carboxylic acids or pyridyl moieties. rsc.org Conversely, the nitro group can act as an acceptor for hydrogen bond donors. A well-established strategy involves combining a molecule with a carboxylic acid and a pyridine-containing molecule, like isonicotinamide, to form ternary co-crystals held together by a hierarchy of hydrogen bonds. rsc.org

Furthermore, the aromatic rings of the biphenyl system can participate in C–H···π and π-π stacking interactions, which further stabilize the resulting supramolecular structures. acs.org In related systems, such interactions, in conjunction with hydrogen bonding, lead to the formation of complex one-, two-, or three-dimensional networks. acs.org For example, co-crystals of pyrimethamine (B1678524) with gallic acid are stabilized by a combination of N-H···N, N-H···O, O-H···O, and C-H···O hydrogen bonds, resulting in a 3D network. acs.org Given these precedents, 3-Biphenylamine, 4'-nitro- could be systematically co-crystallized with a variety of molecular partners to create novel materials.

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational flexibility of 3-Biphenylamine, 4'-nitro- is dominated by rotation around the single bonds connecting the two phenyl rings and connecting the amine group to its phenyl ring.

Solvent Effects on Conformational Preferences and Electronic Structure

Solvents can significantly alter the conformational preferences and electronic structure of flexible molecules, especially those with polar functional groups. nih.govscispace.com For 3-Biphenylamine, 4'-nitro-, a molecule with a significant dipole moment due to its push-pull nature, solvent effects are particularly important.

In nonpolar solvents, the conformational preferences would be similar to the gas phase, primarily governed by intramolecular steric and electronic effects. However, in polar solvents, the situation changes. Polar solvents will stabilize conformations with larger dipole moments. More importantly, for push-pull systems like this, polar solvents can stabilize the excited state, which often has a more pronounced intramolecular charge transfer (ICT) character. researchgate.netnih.gov This stabilization can lead to significant changes in the molecule's photophysical properties, such as large Stokes shifts in fluorescence spectra. researchgate.net

Studies on the related molecule 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) show that in polar solvents like acetonitrile, an ultrafast ICT process is associated with the twisting of the molecule to populate a twisted ICT (TICT) state. researchgate.netnih.gov This process is highly dependent on solvent polarity and viscosity. researchgate.net It is reasonable to expect that 3-Biphenylamine, 4'-nitro- would exhibit similar solvatochromic behavior, where its absorption and emission spectra shift depending on the solvent environment. The ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the conformation by interacting directly with the amine and nitro groups. uva.es

Dynamic Processes and Exchange Phenomena

The primary dynamic process in 3-Biphenylamine, 4'-nitro- at typical temperatures is the rapid rotation around the C-C bond linking the two phenyl rings. This conformational exchange is usually fast on the NMR timescale, meaning that separate signals for different rotational conformers are not observed. Instead, an averaged spectrum is seen. uva.es

In some substituted biphenyls, variable-temperature NMR spectroscopy can be used to "freeze out" this rotation at low temperatures, allowing for the observation of distinct conformers and the calculation of the energy barrier to rotation. uva.es For a biphenyl with a barrier of around 20 kcal/mol, the dynamic exchange process becomes slow on the NMR timescale even at 75 °C. oup.com Given the low expected barrier for 3-Biphenylamine, 4'-nitro-, such studies would likely require very low temperatures.

Another key dynamic process occurs upon photoexcitation. As mentioned, push-pull systems can undergo ultrafast intramolecular charge transfer (ICT), often coupled with conformational changes like twisting around the biphenyl bond. researchgate.netnih.gov Femtosecond transient absorption spectroscopy is a technique used to study these ultrafast dynamics. For the similar molecule DNBP, the ICT process occurs on a timescale of hundreds of femtoseconds, followed by solvent relaxation dynamics on the picosecond timescale. nih.gov These dynamic exchange phenomena between a locally excited (LE) state and a charge-transfer (CT) state are fundamental to the function of many molecular electronic and photonic materials.

Reactions Involving the Aromatic Amine Moiety of 3-Biphenylamine, 4'-nitro-

The amino group on one of the phenyl rings makes it an aniline (B41778) derivative, and thus it undergoes reactions typical for this class of compounds.

Electrophilic Aromatic Substitution and Directed Ortho Metalation on the Amine-Substituted Phenyl Ring

The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. However, in 3-Biphenylamine, 4'-nitro-, the para position to the amino group is occupied by the biphenyl linkage. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group.

A related and more regioselective method for functionalizing the ortho position is Directed Ortho Metalation (DoM) . wikipedia.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.org The amino group, particularly after conversion to a more effective DMG like an amide or a tertiary amine, can direct this metalation. wikipedia.orgbaranlab.org The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strong DMGs | Moderate DMGs | Weak DMGs |

| -CONR₂ | -OCH₃ | -NR₂ |

| -SO₂NR₂ | -CH₂NR₂ | -F |

| -O(CONR₂) | -CH₂CH₂NR₂ | -Cl |

| -NHCOR | -CF₃ |

This table is a generalized representation of DMG strengths and can be influenced by specific reaction conditions.

Diazotization and Azo Coupling Reactions for Dye and Pigment Precursors

The primary aromatic amine functionality of 3-Biphenylamine, 4'-nitro- allows it to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). ijsr.netlibretexts.org This process converts the amino group into a diazonium salt.

The resulting diazonium salt is a valuable intermediate in the synthesis of azo dyes. wikipedia.orgyoutube.com It can act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. wikipedia.orgyoutube.com The coupling typically occurs at the para position of the coupling partner. wikipedia.org If the para position is blocked, the coupling may occur at an ortho position, though often more slowly. wikipedia.org The extended conjugation of the resulting azo compounds leads to their characteristic bright colors, making them useful as dyes and pigments. wikipedia.orgyoutube.com

Amidation, Urethane, and Imine Formation for Polymeric and Ligand Applications

The nucleophilic nature of the amino group allows it to react with various electrophiles to form a range of derivatives.

Amidation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. For instance, the reaction of an aniline derivative with benzoyl chloride would form a benzanilide. This type of reaction can be used to create polyamide structures. nih.gov

Urethane Formation: Treatment with chloroformates or isocyanates can lead to the formation of urethanes (carbamates). These reactions are fundamental in the synthesis of polyurethanes.

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). This reaction is typically reversible and may require the removal of water to drive it to completion. Imines are important intermediates and ligands in coordination chemistry.

Oxidation and Reductive Amination Reactions

The amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso, nitro, and azoxy compounds, or even polymeric materials. beilstein-journals.org For example, primary amines can be selectively oxidized to hydroxylamines using reagents like a sodium tungstate (B81510) complex with a urea-hydrogen peroxide adduct. researchgate.net

Reductive amination is a two-step process that first involves the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to a secondary or tertiary amine. While 3-Biphenylamine, 4'-nitro- itself would be the starting amine, this reaction highlights a common transformation pathway for primary amines in general.

Reactions Involving the Aromatic Nitro Moiety of 3-Biphenylamine, 4'-nitro-

The nitro group is a strong electron-withdrawing group and is a key site for reductive transformations.

Catalytic and Reductive Transformations of the Nitro Group to Amine, Hydroxylamine, and Azoxy Derivatives

The reduction of the nitro group is a well-established and versatile reaction in organic synthesis. wikipedia.org The product of the reduction depends on the specific reagents and conditions employed.

Reduction to Amines: This is the most common transformation of aromatic nitro compounds. A wide array of reducing systems can achieve this, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Metals such as iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic and effective reagents for this reduction. wikipedia.orgcommonorganicchemistry.comyoutube.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and sodium borohydride in the presence of a catalyst like Ni(PPh₃)₄ can also be used. wikipedia.orgjsynthchem.com The choice of reagent can be crucial for chemoselectivity when other reducible functional groups are present. commonorganicchemistry.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation requires milder reducing conditions to prevent over-reduction to the amine. wikipedia.org Common methods include:

Reduction with zinc dust in the presence of ammonium chloride. wikipedia.orgorgsyn.org

Catalytic hydrogenation under carefully controlled conditions, for example, using Raney nickel and hydrazine (B178648) at low temperatures or a rhodium on carbon catalyst. wikipedia.orgmdpi.com

Electrolytic reduction. wikipedia.org

Reduction to Azoxy Derivatives: Under certain conditions, particularly with reducing agents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, bimolecular reduction products such as azoxy compounds can be formed. commonorganicchemistry.com The formation of N,N'-diarylhydrazine can also occur with excess zinc metal. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Desired Product | Reagent(s) | Typical Conditions |

| Amine | H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation |

| Amine | Fe, Zn, or Sn with HCl or CH₃COOH | Acidic media |

| Amine | NaBH₄ with Ni(PPh₃)₄ | Room temperature in ethanol jsynthchem.com |

| Hydroxylamine | Zn with NH₄Cl | Aqueous solution |

| Hydroxylamine | Raney Ni with Hydrazine | 0-10 °C wikipedia.org |

| Azoxy Compound | LiAlH₄ | Varies |

| Hydrazine | Zn (excess) | Varies |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Its strong electron-withdrawing capacity stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the aromatic ring. wikipedia.orglibretexts.org In the case of 3-Biphenylamine, 4'-nitro-, the nitro group at the 4'-position makes the carbon atom it is attached to (C4') highly electrophilic and susceptible to attack by nucleophiles.

The general mechanism involves the addition of a nucleophile to the ipso-carbon, followed by the elimination of the leaving group, which in this case would be the nitro group, although displacement of other leaving groups like halides at ortho or para positions is more common. wikipedia.orgnih.gov The rate of these reactions is significantly influenced by the strength of the attacking nucleophile and the solvent used. For a reaction to occur, the aromatic ring must typically have a good leaving group and be activated by strong electron-withdrawing groups, like the nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Nitroaromatics

| Reactant | Nucleophile | Product | Conditions |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | Ethanol, Room Temp |

| 2,4-Dinitrofluorobenzene | Amino group of a peptide | Labeled Peptide | Mildly basic |

| 4-Nitrobiphenyl (conceptual) | Methoxide | 4-Methoxybiphenyl | Basic, Heat |

This table presents conceptual and literature-based examples to illustrate the principle of SNAr on nitro-activated rings. Specific studies on 3-Biphenylamine, 4'-nitro- are limited.

Photoreactivity and Photoreduction of the Nitro Group

Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can be excited to a triplet state, which behaves like a biradical. researchgate.net This excited state is a powerful oxidant and can abstract a hydrogen atom from a suitable donor, initiating a reduction cascade. The photoreduction of nitroaromatics can lead to a variety of products, including nitroso, azoxy, azo, and amino compounds, depending on the reaction conditions and the hydrogen-donating ability of the solvent or other reagents present. researchgate.netcdnsciencepub.com

For instance, studies on sterically hindered nitrobenzenes have shown efficient photoreduction to hydroxylamines and anilines when photolyzed in the presence of aliphatic amines like triethylamine. researchgate.net The reaction is believed to proceed via an electron transfer mechanism. researchgate.net Similarly, diphenylamine (B1679370) has been shown to react with nitrates under UV irradiation to form nitrated diphenylamine derivatives, indicating the photochemical reactivity of the system. cdnsciencepub.com It is plausible that 3-Biphenylamine, 4'-nitro- would undergo similar photoreduction at the nitro group, potentially leading to the corresponding 4'-amino-3-biphenylamine.

Cross-Coupling and Further Functionalization of the Biphenyl System

The biphenyl scaffold of 3-Biphenylamine, 4'-nitro- provides a platform for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed C-H Activation and Direct Arylation

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings. beilstein-journals.orgsnnu.edu.cn In 3-Biphenylamine, 4'-nitro-, both rings possess C-H bonds that could potentially be activated. The amino group can act as a directing group, facilitating C-H activation at its ortho positions. researchgate.netnih.gov However, the electronic effects of both the amino and nitro groups will influence the regioselectivity of such reactions. While the amino group is an activating group, the nitro group is strongly deactivating for electrophilic-type C-H activation. libretexts.orgmsu.edu

Direct arylation of nitro-substituted aromatics with aryl halides has been achieved using palladium catalysis, demonstrating that C-H bonds on nitro-containing rings can be functionalized under appropriate conditions. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. beilstein-journals.orgnih.gov

Boronation, Halogenation, and Silylation for Further Synthetic Diversification

Further diversification of the 3-Biphenylamine, 4'-nitro- scaffold can be achieved through reactions like borylation, halogenation, and silylation.

Boronation: The introduction of a boronic acid or ester group, for example, via Miyaura borylation or C-H borylation, would furnish a versatile intermediate for Suzuki coupling reactions, allowing for the formation of new carbon-carbon bonds.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) would likely occur on the amine-bearing ring, which is activated towards electrophilic attack. savemyexams.com The amino group would direct the incoming electrophile to the ortho and para positions. Halogenated derivatives are valuable precursors for a wide array of cross-coupling reactions.

Silylation: The introduction of a silyl (B83357) group can be achieved through various methods, including coupling-cyclization of alkynylsilanes or transition-metal-catalyzed C-H/Si-H coupling. frontiersin.org Silylated aromatics are useful for further transformations and can influence the electronic properties of the molecule.

Ortho-Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The amino group, particularly after conversion to a more effective directing group like an amide or a carbamate (B1207046) (e.g., N-BOC-aniline), can direct lithiation to the ortho position. wikipedia.orguwindsor.caacs.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. mdpi.comnih.govresearchgate.net

For 3-Biphenylamine, 4'-nitro-, after suitable protection of the amine, lithiation would be expected to occur at the C2 or C4 position of the amine-bearing ring. The strongly deactivating nitro group on the other ring would likely disfavor lithiation on that ring. The choice of the lithiating agent (e.g., n-BuLi, s-BuLi) and additives like TMEDA can significantly influence the efficiency of the reaction. nih.govmdpi.com

Table 2: Potential Electrophiles for Quenching Lithiated Biphenylamines

| Electrophile | Functional Group Introduced |

| CO2 (Carbon dioxide) | -COOH (Carboxylic acid) |

| DMF (Dimethylformamide) | -CHO (Aldehyde) |

| I2 (Iodine) | -I (Iodide) |

| Me3SiCl (Trimethylsilyl chloride) | -SiMe3 (Trimethylsilyl) |

| R-X (Alkyl halide) | -R (Alkyl group) |

Reaction Mechanism Elucidation and Kinetic Studies for 3-Biphenylamine, 4'-nitro- Transformations

Understanding the mechanisms and kinetics of the transformations of 3-Biphenylamine, 4'-nitro- is crucial for optimizing reaction conditions and predicting product outcomes.

For nucleophilic aromatic substitution , the reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov The first step, the formation of the Meisenheimer complex, is generally the rate-limiting step. nih.gov Kinetic studies on related systems, such as the oxidation of 4-nitrophenyl methyl sulfide, have shown that these reactions follow second-order kinetics. nih.gov The solvent polarity and hydrogen-bonding capacity can significantly affect the reaction rates. nih.gov

The mechanisms for palladium-catalyzed C-H activation are complex and can proceed through different catalytic cycles, often involving a concerted metalation-deprotonation (CMD) step. beilstein-journals.orgsnnu.edu.cn The formation of a palladacycle intermediate is often proposed. beilstein-journals.org Kinetic studies are essential to elucidate the roles of various additives and to determine the rate-determining step of the catalytic cycle.

Ortho-lithiation mechanisms involve the coordination of the organolithium reagent to the directing group, which lowers the kinetic barrier to deprotonation at the ortho position. wikipedia.orguwindsor.ca

The study of reaction kinetics, often employing techniques like UV-Vis spectroscopy, can provide valuable data on reaction rates and activation parameters, offering deeper insight into the underlying reaction mechanisms. nih.govrsc.org

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The real-time analysis of chemical reactions involving 3-Biphenylamine, 4'-nitro- is crucial for understanding reaction mechanisms and optimizing conditions. In-situ spectroscopic techniques are invaluable for monitoring the consumption of reactants, the formation of products, and the detection of transient intermediates.

Commonly employed techniques for monitoring reactions of aromatic amines and nitro compounds include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.

FTIR Spectroscopy: This technique can track changes in vibrational frequencies associated with the key functional groups. For instance, the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) can be monitored. The disappearance of these bands and the appearance of new bands corresponding to the product would signify reaction progress.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information on all species in the reaction mixture. Changes in the chemical shifts of the aromatic protons and carbons, particularly those adjacent to the amino and nitro groups, can be used to follow the reaction. The formation of intermediates, such as a diazonium salt in a diazotization reaction, could be inferred from significant downfield shifts of the aromatic protons on the amine-bearing ring.

UV-Vis Spectroscopy: The extended conjugation in 3-Biphenylamine, 4'-nitro- gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. As the reaction proceeds and the chromophore is altered, the absorption spectrum will change. This is particularly useful for tracking reactions that involve a significant change in the electronic structure, such as the reduction of the nitro group. For example, the reduction of the nitro group to an amino group would lead to a hypsochromic (blue) shift in the maximum absorption wavelength.

Illustrative Data for Spectroscopic Monitoring:

The following table illustrates hypothetical data for the in-situ monitoring of the reduction of 3-Biphenylamine, 4'-nitro- to 3,4'-diaminobiphenyl (B3051242) using UV-Vis spectroscopy.

| Time (minutes) | Absorbance at λmax (Reactant) | Absorbance at λmax (Product) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.00 | 1.00 |

This table is for illustrative purposes and does not represent actual experimental data.

Determination of Rate Laws, Activation Parameters, and Isotope Effects

Understanding the kinetics of reactions involving 3-Biphenylamine, 4'-nitro- is fundamental to elucidating reaction mechanisms and controlling reaction outcomes. This involves determining the rate law, activation parameters, and kinetic isotope effects.

Rate = k[3-Biphenylamine, 4'-nitro-]^m[Reactant B]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. youtube.comyoutube.com

Activation Parameters: The activation energy (Ea) and other activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the temperature dependence of the rate constant (k) using the Arrhenius or Eyring equations. A higher activation energy would indicate a greater sensitivity of the reaction rate to temperature.

Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for determining whether a C-H (or N-H) bond is broken in the rate-determining step. youtube.comstackexchange.com For instance, in a reaction where a proton is abstracted from the amino group in the rate-determining step, replacing the hydrogens of the amino group with deuterium (B1214612) (N-D) would result in a primary kinetic isotope effect (kH/kD > 1). youtube.com The magnitude of the KIE can provide insight into the transition state geometry. stackexchange.comyoutube.com

Hypothetical Kinetic Data for a Reaction of 3-Biphenylamine, 4'-nitro-:

| Experiment | [3-Biphenylamine, 4'-nitro-] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

This table presents hypothetical data for a reaction that is first-order in both 3-Biphenylamine, 4'-nitro- and Reactant B.

Substrate Scope and Selectivity Investigations

Investigating the substrate scope and selectivity of reactions involving 3-Biphenylamine, 4'-nitro- is essential for defining the synthetic utility of this compound.

Substrate Scope: The substrate scope of a reaction defines the range of other reactants that can successfully react with 3-Biphenylamine, 4'-nitro-. For example, in a palladium-catalyzed cross-coupling reaction where the amino group is coupled with an aryl halide, the substrate scope would be explored by using a variety of aryl halides with different electronic and steric properties. mit.eduresearchgate.net The success of these reactions would depend on factors such as the nature of the catalyst, ligands, and reaction conditions. mit.edu

Selectivity: Selectivity is a critical consideration in the reactions of 3-Biphenylamine, 4'-nitro- due to the presence of multiple reactive sites.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, it is often possible to selectively reduce the nitro group without affecting other reducible groups on the biphenyl rings or on a reaction partner. nih.gov

Regioselectivity: This relates to the position at which a reaction occurs. For example, in electrophilic aromatic substitution reactions, the directing effects of the amino and nitro groups will determine the position of substitution on the biphenyl rings. The amino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.

Stereoselectivity: In reactions that create a new stereocenter, the preferential formation of one stereoisomer over another is a key consideration.

Illustrative Data for Substrate Scope in a Hypothetical Cross-Coupling Reaction:

| Aryl Halide Partner | Electronic Nature | Yield (%) |

| 4-Iodotoluene | Electron-donating | 85 |

| 4-Iodochlorobenzene | Electron-withdrawing | 78 |

| 2-Iodothiophene | Heteroaromatic | 65 |

| 1-Iodonaphthalene | Sterically hindered | 50 |

This table provides illustrative yields for a hypothetical palladium-catalyzed amination of various aryl iodides with 3-Biphenylamine, 4'-nitro-.

Advanced Computational and Theoretical Investigations of 3 Biphenylamine, 4 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that specifically detail the quantum chemical calculations for 3-Biphenylamine, 4'-nitro-. Therefore, no data is available for the following subsections.

Density Functional Theory (DFT) for Molecular Orbital Analysis, Charge Distribution, and Frontier Orbitals

Specific DFT analysis of 3-Biphenylamine, 4'-nitro-, including its molecular orbitals, charge distribution, and frontier orbitals (HOMO-LUMO), has not been reported in the reviewed literature.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There are no available high-accuracy energetic and spectroscopic predictions for 3-Biphenylamine, 4'-nitro- derived from ab initio calculations in the scientific literature.

Conformer Searching and Energy Landscape Mapping

A conformational analysis and mapping of the energy landscape for 3-Biphenylamine, 4'-nitro- have not been documented in published research.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Polymerization Dynamics and Network Formation Simulations

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the polymerization process of monomers like 3-Biphenylamine, 4'-nitro- and the subsequent formation of complex polymer networks. While specific simulation data for this compound is not extensively published, the methodology can be robustly outlined based on established computational practices for aromatic amines and similar monomers.

The polymerization of 3-Biphenylamine, 4'-nitro- could be initiated through various chemical routes, such as oxidative coupling of the amine or through reactions involving the nitro group. A simulation would typically begin by defining a simulation box containing a multitude of monomers, an initiator, and solvent molecules. The interactions between atoms are governed by a force field (e.g., AMBER, CHARMM, or a polymer-specific field like PCFF) that mathematically describes the potential energy of the system.

Simulation Protocol:

System Setup: Monomers are randomly placed in a simulation cell at a low density.

Energy Minimization: The initial geometry is optimized to remove unfavorable steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired reaction conditions under an appropriate thermodynamic ensemble (e.g., NVT or NPT) to achieve a stable, equilibrated state.

Production Run: A long-timescale MD simulation is performed where reactive force fields (e.g., ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the bond-forming reactions of polymerization.

By tracking the trajectories of atoms over time, these simulations can reveal critical information about the polymerization kinetics, the growth of polymer chains, and the degree of cross-linking. Analysis of these simulations provides insight into the resulting polymer's structural properties, such as its glass transition temperature (Tg), mechanical strength, and thermal stability, all of which are crucial for its potential application in advanced materials. Coarse-grained molecular dynamics can also be employed to model larger systems over longer timescales to understand the macroscopic organization of the resulting polymer network. nih.govnih.govmdpi.com

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry offers highly accurate methods for predicting the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Computational Vibrational Spectroscopy for Band Assignment and Mode Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Density Functional Theory (DFT) calculations are a standard method for predicting these spectra with high accuracy. arxiv.orgcore.ac.uk By computing the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes.

For 3-Biphenylamine, 4'-nitro-, key vibrational modes can be predicted. The results are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

Key Predicted Vibrational Modes for 3-Biphenylamine, 4'-nitro-:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Stretching of the secondary amine N-H bond. Its position indicates the degree of hydrogen bonding. spectroscopyonline.com |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the two phenyl rings. |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Asymmetric stretching of the N-O bonds in the nitro group. Typically a very strong IR absorption. researchgate.net |

| Symmetric NO₂ Stretch | 1330 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. Also a strong IR absorption. researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bonds connecting the amine to the phenyl rings. |

| NO₂ Bending | 840 - 870 | Bending or scissoring motion of the nitro group. |

This table is generated based on typical frequency ranges for the specified functional groups.

Comparison of a computed spectrum with experimental data, such as the IR spectrum of the isomer 4-Amino-3-nitro biphenyl (B1667301), allows for definitive band assignments. nist.gov This correlation is critical for structural elucidation and for understanding how intermolecular interactions in the solid state might shift vibrational frequencies.

Electronic Excitation Spectra and UV-Vis Absorbance/Emission Prediction

The color and photophysical properties of 3-Biphenylamine, 4'-nitro- are determined by its electronic transitions, which can be studied using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra. mdpi.comresearchgate.netmdpi.com

The structure of 3-Biphenylamine, 4'-nitro- features an electron-donating biphenylamine moiety and an electron-withdrawing nitro group, classifying it as a "push-pull" chromophore. This architecture gives rise to significant intramolecular charge transfer (ICT) upon electronic excitation.

Predicted Electronic Transitions:

π → π* Transitions: These transitions, typically occurring at higher energies (shorter wavelengths), involve the excitation of electrons within the π-systems of the aromatic rings.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron from the nitrogen of the amine or the oxygens of the nitro group into an anti-bonding π* orbital.

Intramolecular Charge Transfer (ICT): The most significant transition for this type of molecule is expected to be an ICT band, where electron density moves from the highest occupied molecular orbital (HOMO), localized on the electron-rich biphenylamine part, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient nitrophenyl part. This transition is responsible for the molecule's strong absorption in the visible or near-UV region.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving agreement with experimental spectra. chemrxiv.orgchemrxiv.org

| Parameter | Predicted Value | Significance |

| λmax (ICT) | ~350-450 nm | The primary absorption band, indicating the energy of the HOMO-LUMO gap. |

| Oscillator Strength (f) | > 0.1 | A high value indicates a strongly allowed transition, leading to intense color. |

| Nature of Transition | HOMO → LUMO | Confirms the charge-transfer character of the excitation. |

This table presents expected values based on TD-DFT studies of similar nitroaromatic compounds.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). smu.eduresearchgate.netnih.gov

The predicted chemical shifts for 3-Biphenylamine, 4'-nitro- are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group will deshield nearby protons and carbons, shifting their resonances downfield (to higher ppm). Conversely, the electron-donating amine group will shield adjacent nuclei, shifting them upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Biphenylamine, 4'-nitro-:

| Atom | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Protons ortho to -NO₂ | ~8.2 | Strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group. |

| Protons meta to -NO₂ | ~7.7 | Deshielded, but to a lesser extent than the ortho protons. |

| N-H Proton | ~6.0 - 8.0 | Variable; position depends on solvent and concentration due to hydrogen bonding. |

| Protons on the amine-substituted ring | ~6.8 - 7.5 | Shielded or deshielded depending on their position relative to the amine and the other phenyl ring. |

| ¹³C NMR | ||

| Carbon bearing -NO₂ | ~145-150 | Strongly deshielded by the nitro group. |

| Carbons ortho to -NO₂ | ~125 | Deshielded. |

| Carbon bearing the amine | ~140-145 | Deshielded by the attached nitrogen. |

| Carbons ortho/para to the amine | ~115-120 | Shielded by the electron-donating effect of the amine group. |

This table contains estimated chemical shifts based on DFT calculations and known substituent effects for similar aromatic compounds.

Comparing calculated shifts with experimental data provides a powerful method for confirming the molecular structure and assigning all resonances in the spectrum.

Reaction Pathway Mapping and Transition State Analysis

Computational Elucidation of Organic Reaction Mechanisms and Competing Pathways

Computational chemistry is instrumental in mapping the complex potential energy surfaces of chemical reactions. For 3-Biphenylamine, 4'-nitro-, this is particularly relevant for understanding its synthesis, which is commonly achieved via cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent methods for forming the key C-N bond. wikipedia.org

DFT calculations can be used to model the entire catalytic cycle of these reactions. This involves:

Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of these stationary points to map out the reaction coordinate.

Transition State (TS) Search: Identifying the highest energy point along the lowest energy path between an intermediate and a product. This is the bottleneck of the reaction.

Frequency Analysis: Confirming that transition states have exactly one imaginary frequency corresponding to the desired bond-forming or bond-breaking process.

A plausible Buchwald-Hartwig pathway for the synthesis of 3-Biphenylamine, 4'-nitro- from 3-bromo-1,1'-biphenyl and 4-nitroaniline (B120555), catalyzed by a palladium complex, would involve key steps like oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and finally, reductive elimination to form the product and regenerate the catalyst. nih.govresearchgate.netnih.govelsevierpure.com

Computational studies can elucidate the energetics of each step, identify the rate-determining step, and explain the regioselectivity of the reaction. Furthermore, competing pathways, such as the formation of side products, can be investigated to understand how reaction conditions can be optimized to favor the desired product. For instance, in the Ullmann reaction, computational studies can help rationalize the choice of copper catalyst, ligand, and base by modeling their roles in the catalytic cycle. rug.nlacs.orgresearchgate.net

Energy Profiles, Activation Barriers, and Rate Constant Estimation

Computational chemistry provides powerful tools to map the potential energy surface of a chemical reaction, offering insights into its feasibility and kinetics. For a molecule like 3-Biphenylamine, 4'-nitro-, such studies would be crucial in understanding its reactivity, stability, and potential transformation pathways.

Energy Profiles and Activation Barriers:

The study of a chemical process at a molecular level often begins with the determination of its energy profile. This profile charts the energy of the system as it progresses from reactants to products through a transition state. The peak of this profile represents the activation barrier (Ea), which is the minimum energy required for the reaction to occur.

In a hypothetical reaction involving 3-Biphenylamine, 4'-nitro-, such as its reduction to the corresponding hydroxylamine (B1172632) or amine, density functional theory (DFT) calculations would be employed to model the reaction pathway. The energy of the reactants, products, and any intermediates and transition states would be calculated to construct the energy profile. The activation energy for each step would then be determined.

Rate Constant Estimation:

Once the activation barrier is known, the rate constant (k) of a reaction can be estimated using the Arrhenius equation or more sophisticated methods derived from transition state theory. The Arrhenius equation provides a fundamental relationship between the rate constant, the activation energy, and the temperature.

For instance, in the study of the thermal decomposition of nitrate (B79036) esters, the Arrhenius equation constants (the pre-exponential factor A and the activation energy Ea) have been estimated to understand the reaction kinetics. While no specific rate constants for reactions involving 3-Biphenylamine, 4'-nitro- have been published, a theoretical study would involve calculating the vibrational frequencies of the transition state and reactants to determine the pre-exponential factor and subsequently the rate constant at a given temperature.

Below is an illustrative data table showcasing the type of information that would be generated from such a computational study. The values are hypothetical and presented for demonstrative purposes.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| Nitro Reduction (Step 1) | 3-Biphenylamine, 4'-nitro- + H₂ | [TS₁] | Nitroso Intermediate | 25.8 | 1.2 x 10⁻⁵ |

| Nitroso Reduction (Step 2) | Nitroso Intermediate + H₂ | [TS₂] | Hydroxylamine Intermediate | 15.3 | 3.5 x 10² |

| Hydroxylamine Reduction (Step 3) | Hydroxylamine Intermediate + H₂ | [TS₃] | 3,4'-Biphenyldiamine | 18.9 | 7.1 x 10⁻¹ |

Note: The data in this table is hypothetical and serves to illustrate the output of computational studies on reaction kinetics.

Catalyst-Substrate Interaction Modeling

The reduction of nitroaromatic compounds is often a catalytically driven process. Understanding the interaction between the catalyst and the substrate (3-Biphenylamine, 4'-nitro-) at a molecular level is key to designing more efficient catalytic systems.

Modeling Catalyst-Substrate Complexes: